molecular formula C6H4Cl2O2S B2653482 4,5-Dichloro-3-methylthiophene-2-carboxylic acid CAS No. 854626-34-9

4,5-Dichloro-3-methylthiophene-2-carboxylic acid

Cat. No. B2653482
CAS RN: 854626-34-9
M. Wt: 211.06
InChI Key: XZOTWSGVXFPSJX-UHFFFAOYSA-N
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Description

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4Cl2O2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-3-methylthiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with two chlorine atoms, one methyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C . Its molecular weight is 211.07 .

Scientific Research Applications

Corrosion Inhibition

A key application of 4,5-dichloro-3-methylthiophene-2-carboxylic acid derivatives is in corrosion inhibition. Studies have shown that derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole are effective in preventing corrosion of mild steel in acidic media. These compounds demonstrate high inhibition efficiencies and adhere to Langmuir's adsorption isotherm, indicating their potential in industrial applications for protecting metal surfaces (Lagrenée et al., 2002).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of heterocyclic compounds. For instance, derivatives of 2-aminothiophene-3-carboxylic acid, which can be related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been synthesized using microwave irradiation. These compounds serve as precursors in the synthesis of complex molecules, showcasing the versatility of thiophene derivatives in organic synthesis (Hesse, Perspicace, & Kirsch, 2007).

Material Science and Engineering

In material science and engineering, derivatives of thiophene-2-carboxylic acid, which are structurally similar to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been used. For example, the integration of batch and flow reactions on a single reactor platform utilized compounds like 5-methyl-4-propylthiophene-2-carboxylic acid. This approach showcases the potential of thiophene derivatives in advanced chemical synthesis and engineering (Fitzpatrick & Ley, 2016).

Biological Applications

In the field of biology, the carboxylic acid metabolites of certain compounds, which can be structurally related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been studied. For instance, the analysis of carboxylic acid metabolite of clopidogrel in human plasma highlights the importance of thiophene derivatives in medical research and pharmacokinetics (Lagorce et al., 1998).

Environmental Science

In environmental science, the degradation of chlorophenoxy herbicides, which may share structural features with 4,5-dichloro-3-methylthiophene-2-carboxylic acid, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of synthetic organic compounds (Pignatello, 1992).

Mechanism of Action

As “4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is primarily used for research and development, its mechanism of action would depend on the specific context of the research .

Safety and Hazards

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As this compound is used for research and development, future directions would be determined by the specific goals of the research . It could potentially be used in the synthesis of new compounds or in the study of thiophene derivatives.

properties

IUPAC Name

4,5-dichloro-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOTWSGVXFPSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-3-methylthiophene-2-carboxylic acid

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